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Compound of Interest

Compound Name: 2-Amino-5-chlorothiophenol

Cat. No.: B1271911 Get Quote

This guide provides a detailed overview of the spectroscopic data for 2-Amino-5-
chlorothiophenol (CAS No: 23474-98-8), a key intermediate in the synthesis of

pharmaceuticals and other specialty chemicals. The following sections present nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

methodologies for their acquisition. This document is intended for researchers and

professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-5-chlorothiophenol.
It is important to note that while the mass spectrometry data is based on calculated values, the

NMR and IR data are predicted based on analogous compounds and established

spectroscopic principles, as specific experimental spectra are not widely available in the public

domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-5-chlorothiophenol
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.2 d 1 Ar-H

~ 6.8 dd 1 Ar-H

~ 6.7 d 1 Ar-H

~ 4.5 br s 2 -NH₂

~ 3.5 s 1 -SH

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Predicted values are based on substituent

effects on the aromatic ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-5-chlorothiophenol

Chemical Shift (δ, ppm) Assignment

~ 145 C-NH₂

~ 135 C-Cl

~ 130 C-H

~ 125 C-SH

~ 120 C-H

~ 118 C-H

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Predicted values are based on substituent

effects on the aromatic ring.

Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands for 2-Amino-5-chlorothiophenol
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2600 - 2550 Weak S-H stretch

1620 - 1580 Strong N-H bend

1500 - 1400 Strong Aromatic C=C stretch

1100 - 1000 Strong C-Cl stretch

850 - 800 Strong
Aromatic C-H bend (out-of-

plane)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Amino-5-chlorothiophenol

m/z Ion Notes

159/161 [M]⁺
Molecular ion peak, showing

isotopic pattern for chlorine.[1]

126 [M-SH]⁺ Loss of the sulfhydryl radical.

99 [M-SH-HCN]⁺

Subsequent loss of hydrogen

cyanide from the aniline

moiety.

Ionization method: Electron Ionization (EI). The monoisotopic mass is 158.9909481 Da.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.
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NMR Spectroscopy
A solution of 2-Amino-5-chlorothiophenol (5-10 mg) is prepared in a deuterated solvent (e.g.,

CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[2][3] The spectrum is acquired on a

300 or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to

obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a

greater number of scans and a longer relaxation delay may be necessary due to the lower

natural abundance of the ¹³C isotope.[2] Chemical shifts are referenced to tetramethylsilane

(TMS).

Infrared (IR) Spectroscopy
For solid samples, a KBr pellet is prepared by grinding a small amount of 2-Amino-5-
chlorothiophenol (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture

into a transparent disk using a hydraulic press.[4] Alternatively, a thin film can be prepared by

dissolving the sample in a volatile organic solvent, applying the solution to a salt plate (e.g.,

NaCl or KBr), and allowing the solvent to evaporate.[5] The spectrum is then recorded using a

Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI)

source.[6] The sample is introduced into the ion source, where it is vaporized and bombarded

with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecule to ionize

and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and

detected.[6]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2-Amino-5-chlorothiophenol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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